molecular formula C15H15FOS B14024090 (4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane

(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane

Cat. No.: B14024090
M. Wt: 262.3 g/mol
InChI Key: BCUNCCBRUFAWGV-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound that features a benzyl ether, a fluorine atom, and a methyl group attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Fluorination: The selective introduction of a fluorine atom at the desired position on the phenyl ring.

    Methylation: The addition of a methyl group to the phenyl ring.

    Sulfur Introduction: The attachment of a methylsulfane group to the phenyl ring.

Each of these steps requires specific reagents and conditions, such as the use of benzyl chloride for benzylation, fluorinating agents like N-fluorobenzenesulfonimide (NFSI), and methylating agents like methyl iodide. The final step often involves the use of sulfur-containing reagents like dimethyl sulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzyloxy group or the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-benzylated or de-fluorinated derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the methylsulfane group can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Benzyloxy)-3-fluoro-2-methoxyphenyl)(methyl)sulfane
  • (4-(Benzyloxy)-2-fluoro-3-methylphenyl)(methyl)sulfane

Uniqueness

(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of a benzyloxy group, a fluorine atom, and a methylsulfane group provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H15FOS

Molecular Weight

262.3 g/mol

IUPAC Name

3-fluoro-2-methyl-1-methylsulfanyl-4-phenylmethoxybenzene

InChI

InChI=1S/C15H15FOS/c1-11-14(18-2)9-8-13(15(11)16)17-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

BCUNCCBRUFAWGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)SC

Origin of Product

United States

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